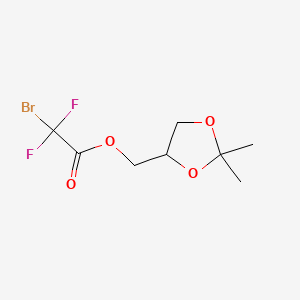
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C8H11BrF2O4. This compound is notable for its unique structure, which includes a dioxolane ring and a difluoroacetate group. It is used in various scientific research applications due to its reactivity and potential for modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-bromo-2,2-difluoroacetic acid.
Reduction: The corresponding alcohol, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,2-difluoroethanol.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The difluoroacetate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-chloro-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-iodo-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-fluoro-2,2-difluoroacetate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H11BrF2O4 |
|---|---|
Peso molecular |
289.07 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11BrF2O4/c1-7(2)14-4-5(15-7)3-13-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Clave InChI |
FOAVGSNHUXCJOO-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC(=O)C(F)(F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


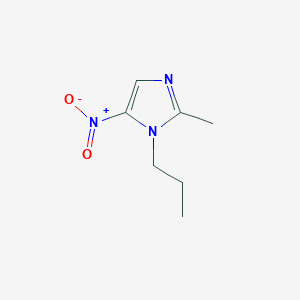
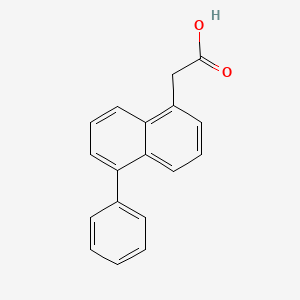
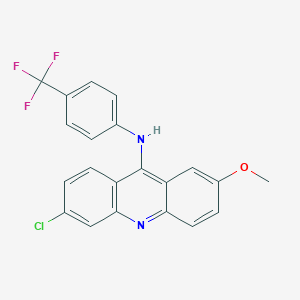
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)

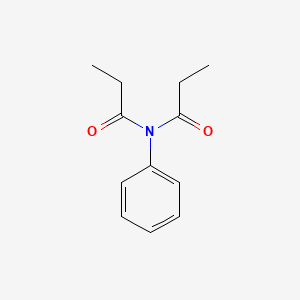
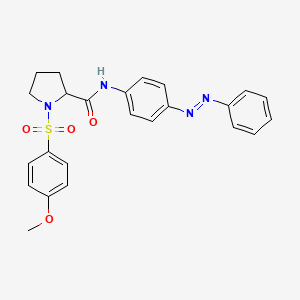



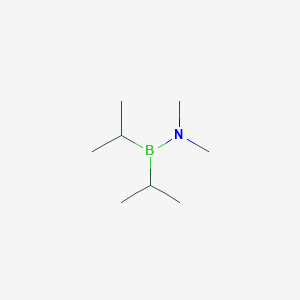
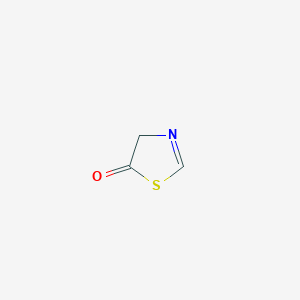
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
